SAG
Overview
Description
Smoothened Agonist (SAG) is a chlorobenzothiophene-containing compound known for its role as an activator of the G protein-coupled receptor Smoothened (SMO). This compound is significant in the Hedgehog signaling pathway, which is crucial for various developmental processes and has implications in cancer research .
Mechanism of Action
Target of Action
The primary target of the Smoothened Agonist (SAG) is the Smoothened (Smo) receptor . Smo is a key component of the Hedgehog (Hh) signaling pathway . This pathway plays a crucial role in embryonic development and tissue homeostasis .
Mode of Action
This compound is a chlorobenzothiophene-containing compound that acts as an activator of the G protein-coupled receptor Smoothened . It binds to the Smo heptahelical bundle, stabilizing a specific conformation of Smo in cilia, leading to increased downstream gene expression . This interaction antagonizes the action of cyclopamine, a known inhibitor of Smo .
Biochemical Pathways
The activation of Smo by this compound leads to the translocation of Smo to the primary cilium after stimulation of the Patched receptor by Hedgehog family ligands . This results in the activation of the Hedgehog signaling pathway . The pathway includes upstream ligands (Shh, Dhh, Ihh) and transmembrane receptors (Ptch1-2), as well as downstream regulators (i.e., SuFu, Ren) and transcription factors (Gli1-3) .
Result of Action
This compound has been shown to aid proliferation and survival of developing neurons . It can prevent drug-induced brain injury and stimulate normal cerebellum development in newborn mice with an induced Down syndrome-like condition . This compound was also found to induce androgen production in both prostate and bone stromal cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of Sonic Hedgehog protein can synergistically enhance the proliferation of primary neuronal precursor cells induced by this compound . .
Biochemical Analysis
Biochemical Properties
This binding antagonizes the action of cyclopamine, a plant-derived steroidal alkaloid . The Smoothened agonist can initiate or transmit ligand-independent pathway activation in tumorigenesis .
Cellular Effects
The Smoothened agonist has been shown to reduce mitochondrial dysfunction and neurotoxicity of frataxin-deficient astrocytes . It modulates the Sonic hedgehog (SHH) signaling pathway, conferring astrocyte-mediated neuroprotection .
Molecular Mechanism
The Smoothened agonist exerts its effects at the molecular level through multiple mechanisms . It binds to the Smo heptahelical bundle, antagonizing the action of cyclopamine . This binding interaction leads to changes in gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
It has been observed that the Smoothened agonist can have long-term effects on cellular function .
Metabolic Pathways
The Smoothened agonist is involved in the Hedgehog signaling pathway . It interacts with various enzymes and cofactors within this pathway .
Subcellular Localization
Studies have shown that Hedgehog stimulation is associated with changes in the phosphorylation state and subcellular localization of Smoothened .
Preparation Methods
Synthetic Routes and Reaction Conditions
SAG is synthesized through a multi-step process involving the formation of the chlorobenzothiophene core. The synthesis typically starts with the chlorination of benzothiophene, followed by various functional group modifications to introduce the necessary substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes steps like purification through crystallization or chromatography to achieve high purity levels required for research applications. The final product is often stored under specific conditions to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
SAG undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Substitution: Substitution reactions, particularly on the benzothiophene ring, can lead to the formation of analogs with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various this compound analogs and derivatives, each with potentially unique biological activities. These products are often characterized using techniques like NMR, mass spectrometry, and HPLC to confirm their structures and purities .
Scientific Research Applications
Chemistry
In chemistry, SAG is used as a tool compound to study the Hedgehog signaling pathway. Its ability to activate SMO makes it valuable for investigating the pathway’s role in cell differentiation and proliferation .
Biology
Biologically, this compound is used to explore developmental processes and the regulation of gene expression. It is particularly useful in studies involving stem cell differentiation and tissue regeneration .
Medicine
In medicine, this compound has potential therapeutic applications in treating cancers that involve aberrant Hedgehog signaling. It is also being investigated for its role in promoting tissue repair and regeneration .
Industry
Industrially, this compound is used in the development of new drugs targeting the Hedgehog pathway. Its role as a pathway activator makes it a critical component in high-throughput screening assays for potential therapeutic compounds .
Comparison with Similar Compounds
Similar Compounds
Cyclopamine: An inhibitor of the Hedgehog pathway, contrasting SAG’s role as an activator.
Vismodegib: Another SMO inhibitor used in cancer therapy.
Purmorphamine: An activator of the Hedgehog pathway, similar to this compound but with different binding properties.
Uniqueness of this compound
This compound is unique due to its dual role as an activator at low concentrations and an inhibitor at very high concentrations. This property allows for versatile applications in research and therapeutic contexts, making it a valuable tool in studying and manipulating the Hedgehog signaling pathway .
Properties
IUPAC Name |
3-chloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3OS/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20/h2-8,13-17,22-23,30H,9-12,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSUUTYAEQOIMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415294 | |
Record name | Smoothened agonist | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912545-86-9 | |
Record name | SAG | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912545869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Smoothened agonist | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XN97SZK4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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